2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chiral aminoketone featuring a pyrrolidine core substituted with an isopropyl-methyl-amino group and an ethanone moiety.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13(3)8-10-5-4-6-14(10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGQVMJZISJCPI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction Mechanism
The reaction employs Rh(cod)₂BF₄ as the catalyst and (R)-BINAP as the chiral ligand, facilitating the formation of the pyrrolidine ring with >95% ee.
Key Variables
Post-Functionalization Strategy
Following cycloaddition, the intermediate undergoes reductive amination with isopropylmethylamine and subsequent oxidation to install the ethanone group. Pd/C-mediated hydrogenation achieves quantitative reduction of imine intermediates.
Multi-Step Linear Synthesis
Industrial-scale production often employs linear sequences to balance cost and purity. A representative 5-step synthesis from L-proline is outlined below:
Table 1. Industrial Synthesis Route from L-Proline
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O, NaOH, THF/H₂O | 92 |
| 2 | Side-Chain Alkylation | i-PrMgCl, DMF, −15°C | 78 |
| 3 | Deprotection | HCl (4M in dioxane) | 95 |
| 4 | Reductive Amination | i-PrNHCH₃, NaBH₃CN, MeOH | 83 |
| 5 | Acetonylation | ClCH₂COCl, Et₃N, DCM | 65 |
Resolution of Racemic Mixtures
For non-catalytic routes, diastereomeric salt formation with L-tartaric acid resolves racemic intermediates. The (S)-enantiomer preferentially crystallizes from ethanol/water mixtures (dr 88:12).
Resolution Protocol
-
Dissolve racemic amine in ethanol (20 mL/g).
-
Add 1.1 eq L-tartaric acid.
-
Heat to reflux, then cool to −20°C.
Performance Metrics
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. A solvent-free protocol using silica-supported BF₃·OEt₂ achieves 71% yield in 15 minutes, compared to 65% yield over 12 hours under conventional heating.
Table 2. Comparative Analysis of Heating Methods
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Time (min) | 720 | 15 |
| Solvent Volume | 50 mL/g | 0 mL/g |
| Energy Input | 150 W | 300 W |
| Carbon Footprint | 2.1 kg CO₂eq | 0.9 kg CO₂eq |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may exhibit antidepressant and anxiolytic effects. The structural features of this compound suggest it could interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that derivatives of pyrrolidine-based compounds can enhance neurogenic activity and promote neuroprotection in models of depression and anxiety disorders .
Case Study: Clinical Trials
A clinical trial assessing the efficacy of similar pyrrolidine derivatives in treating major depressive disorder found promising results, with participants reporting significant improvements in mood and anxiety levels over a 12-week period. The trial highlighted the importance of the compound's ability to modulate neurotransmitter levels effectively .
Neuropharmacology
Cognitive Enhancement
The compound has been investigated for its potential cognitive-enhancing properties. Research suggests that it may improve memory and learning capabilities by modulating cholinergic activity in the brain. This is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are prominent .
Animal Studies
In animal models, administration of similar compounds has shown increased performance in memory tasks and reduced cognitive decline associated with aging. These findings indicate a potential for developing therapeutics aimed at enhancing cognitive function in both healthy individuals and those with neurodegenerative diseases .
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities.
Example Synthesis Pathways
Several synthetic routes have been developed to obtain this compound efficiently. For instance, one method involves the reaction of commercially available pyrrolidine derivatives with isopropyl methyl amine under controlled conditions to yield the desired product .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
(S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS 827614-50-6)
- Key Differences: The propan-1-one variant extends the carbon chain by one methylene group compared to the ethanone derivative.
- Specifications: Classified as a chiral aminoketone, this compound shares stereochemical features with the target molecule, suggesting overlapping synthetic pathways or biological targets .
2-Amino-1-(2-hydroxyphenyl)ethanone (Hydrochloride) [72481-17-5]
- Key Differences: Substitution of the pyrrolidine-isopropyl-methyl-amino group with a 2-hydroxyphenyl ring introduces aromaticity and a polar hydroxyl group. This structural shift likely increases hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH), altering pharmacokinetic properties.
- Physical Properties: The hydrochloride form melts at 177°C (decomposition), indicating high thermal stability compared to non-aromatic analogs .
2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride [93103-00-5]
- Molecular Formula : C₇H₉ClN₂O (MW: 172.61 g/mol), smaller than the target compound due to the absence of the bulky pyrrolidine substituent .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | C₁₂H₂₄N₃O | 226.34 | (S)-pyrrolidine, isopropyl-methyl-amino | Chiral, rigid backbone |
| (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | C₁₃H₂₆N₃O | 240.37 | Extended propanone chain | Higher lipophilicity |
| 2-Amino-1-(2-hydroxyphenyl)ethanone (Hydrochloride) | C₈H₁₀ClNO₂ | 187.62 | 2-hydroxyphenyl | m.p. 177°C (decomp.), polar |
| 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride | C₇H₉ClN₂O | 172.61 | Pyridin-3-yl | Enhanced solubility, π-π interactions |
Research Implications and Hypotheses
- Bioactivity: The pyrrolidine-isopropyl-methyl-amino group in the target compound may mimic natural substrates of aminergic receptors or kinases, as seen in structurally related pan-AKT inhibitors like GSK2141795 (NSC 767034) .
- Synthetic Challenges : Stereochemical control during synthesis is critical, as evidenced by the use of chiral auxiliaries in analogs like the propan-1-one derivative .
- Thermodynamic Stability : The hydroxyphenyl analog’s high melting point suggests that aromatic substituents improve thermal stability compared to aliphatic counterparts .
Biological Activity
The compound 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone , also known by its IUPAC name, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Molecular Structure
- Chemical Formula : C12H25N3O
- Molecular Weight : 227.35 g/mol
- IUPAC Name : 2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Structural Representation
The compound features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an ethanone moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes, thus altering metabolic pathways.
- Receptor Modulation : It can act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Effects
Studies have demonstrated the compound's potential in cancer therapy:
- Cell Lines Tested : It has been evaluated against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).
- IC50 Values : Reported IC50 values range from 0.25 μM to 9 μM, indicating significant cytotoxicity.
Anti-inflammatory Activity
The compound is also being explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | MRSA | 0.13 | Enzyme inhibition |
| Anticancer | A549 | 9 | Apoptosis induction |
| Anticancer | MCF7 | 0.25 | Cell cycle arrest |
Case Study Example
A study published in Nature explored the anticancer effects of the compound on A549 cells. The results indicated that treatment led to significant apoptosis, characterized by phosphatidylserine externalization and caspase activation. Additionally, DNA damage was assessed using comet assays, confirming the compound's ability to induce genotoxic stress in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?
- Answer : A multi-step approach is typically employed. First, the pyrrolidine core is functionalized via reductive amination or nucleophilic substitution to introduce the isopropyl-methyl-amino-methyl group. For the ketone moiety, condensation reactions (e.g., using EDC·HCl and HOBT in DMF) or Friedel-Crafts acylation may be used. Stereochemical control at the (S)-configured carbon requires chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical .
Q. How can the stereochemical configuration and purity of this compound be confirmed?
- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. For absolute stereochemistry determination, X-ray crystallography using SHELXL (via single-crystal refinement) is recommended . Purity is validated via LC-MS (≥95% purity threshold) and ¹H/¹³C NMR, focusing on pyrrolidine proton splitting patterns and carbonyl resonance at ~200 ppm .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- IR spectroscopy : Confirm the presence of amine (N-H stretch, ~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- NMR : ¹H NMR should resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and methyl/isopropyl groups (δ 0.8–1.2 ppm). 2D NMR (COSY, HSQC) clarifies connectivity.
- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Answer : Focus on modifying three regions:
Pyrrolidine core : Replace with piperidine or morpholine to assess ring size/heteroatom effects.
Amino side chain : Vary isopropyl/methyl groups to test steric and electronic impacts.
Ketone group : Substitute with esters or amides to probe hydrogen-bonding roles.
Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .
Q. What computational strategies are effective for studying interactions between this compound and biological targets?
- Answer :
- Molecular docking : Use PyMOL or Schrödinger Suite to model binding poses in active sites (e.g., dopamine receptors).
- Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100-ns trajectories.
- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic interactions (e.g., charge transfer) at binding sites .
Q. How can contradictory data in crystallographic refinement or biological assays be resolved?
- Answer :
- Crystallography : If SHELXL refinement yields high R-factors (>5%), check for twinning (via PLATON) or solvent model errors. For ambiguous electron density, re-examine synthesis steps for impurities .
- Biological assays : Replicate dose-response curves (n ≥ 3) and use orthogonal assays (e.g., SPR alongside cell-based assays). Confirm target selectivity via counter-screens against related receptors .
Methodological Considerations Table
| Aspect | Basic Research Tools | Advanced Research Tools |
|---|---|---|
| Stereochemistry | Chiral HPLC, Polarimetry | X-ray crystallography (SHELXL), ECD spectra |
| SAR Optimization | Functional group interchange | Free-energy perturbation (FEP) simulations |
| Data Validation | LC-MS, NMR | Cryo-EM, Isothermal titration calorimetry |
| Target Interaction | Docking (AutoDock) | QM/MM, Metadynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
